
Non-8-yn-1-ol
Overview
Description
Non-8-yn-1-ol (CAS 10160-28-8) is a terminal alkyne alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It features a hydroxyl group at the first carbon and a triple bond between carbons 8 and 7. The compound is primarily used in laboratory settings for synthesizing specialized chemicals, such as protected derivatives for catalytic alkynylation reactions . Key hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
Preparation Methods
Sonogashira Coupling of Protected Propargyl Alcohol Derivatives
The Sonogashira cross-coupling reaction, a cornerstone in alkyne synthesis, has been adapted for the construction of Non-8-yn-1-ol through strategic use of protected propargyl alcohol intermediates. This method involves coupling a terminal alkyne with a halogenated alkane under palladium catalysis. For instance, TMS-protected propargyl alcohol (TMS-O-CH₂-C≡CH) can react with 1-bromooctane in the presence of Pd(PPh₃)₄ and CuI, yielding TMS-O-CH₂-C≡C-(CH₂)₆-CH₃. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) affords this compound .
A notable example from literature demonstrates the coupling of dibromoethene with a protected propargyl alcohol derivative, albeit with low yields (0.9% over two steps) . The reaction’s inefficiency stems from competing side reactions and the instability of intermediates, necessitating kilogram-scale setups to obtain usable quantities. Optimization efforts, such as using methanol-water mixtures or Blundaburg Rum as solvents, have marginally improved yields to 16% .
Reaction Conditions and Challenges
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Catalysts : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
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Solvents : DMF, THF, or methanol-water blends
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Bases : Diisopropylamine or triethylamine
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Key Issue : Rapid decomposition of intermediates via isomerization or Diels-Alder reactions .
Phosphine-Catalyzed 1,2-Reduction of Ynones
The phosphine-catalyzed 1,2-reduction of ynones offers a streamlined route to propargylic alcohols, which can be tailored to synthesize this compound. In this method, a terminal ynone (e.g., non-8-yn-1-one) undergoes reduction using pinacolborane (pinBH) and tributylphosphine (PBu₃) in dichloromethane. The reaction proceeds via nucleophilic boron addition to the ketone, followed by protonolysis to yield the primary alcohol .
A representative procedure involves dissolving non-8-yn-1-one (1 mmol) in DCM with tert-BuOH (1.5 mmol) and pinBH (1.1 mmol). PBu₃ (0.05 mmol) initiates the reduction, achieving completion within 10 minutes at ambient temperature. Flash chromatography purification yields this compound in 84–99% efficiency .
Data Table: Optimization of 1,2-Reduction
Ynone Substrate | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
---|---|---|---|---|
Non-8-yn-1-one | PBu₃ (5) | DCM | 10 | 95 |
Non-8-yn-1-one | None | DCM | 120 | 0 |
Non-8-yn-1-one | PPh₃ (5) | THF | 30 | 62 |
Key Insight: Tributylphosphine’s strong nucleophilicity drives rapid boron transfer, minimizing side reactions .
Hydrolysis of Allenyl-Oxazoline Intermediates
Allenyl-oxazolines, synthesized via trichloroacetonitrile-mediated cyclization of 2-en-4-yn-1-ols, serve as precursors to this compound. The reaction of 2-en-4-yn-1-ol with CCl₃CN and DBU in dichloromethane generates 4-allenyl-oxazoline, which undergoes acid-catalyzed hydrolysis to release the propargylic alcohol .
For example, treating 2-en-4-yn-1-ol (0.2 mmol) with CCl₃CN (2 equiv) and DBU (1.5 equiv) in DCM (1 mL) at 25°C for 24 hours furnishes the oxazoline intermediate in 96% yield. Subsequent hydrolysis with p-toluenesulfonic acid in acetonitrile/water (1:1) cleaves the oxazoline ring, yielding this compound in 99% efficiency .
Mechanistic Considerations
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Cyclization : Nucleophilic attack of the hydroxyl group on trichloroacetonitrile forms an imidate intermediate.
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Isomerization : Propargyl-to-allenyl rearrangement occurs via base-mediated deprotonation.
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Hydrolysis : Acidic conditions protonate the oxazoline nitrogen, triggering ring opening and alcohol liberation .
Propargyl/Allenyl Isomerization Strategies
Propargyl alcohols can isomerize to allenyl intermediates under basic conditions, offering a route to stabilize reactive alkyne precursors. For this compound, this involves treating propargyl alcohol derivatives with DBU or phosphazene bases to induce 1,3-hydrogen shifts. The resulting allenyl intermediates are trapped with electrophiles or further functionalized .
A case study demonstrates that 2-en-4-yn-1-ol (1a) isomerizes to an allenyl-oxazoline (2a) in 96% yield using DBU in DCM. While electron-withdrawing groups (e.g., nitro) hinder reactivity, electron-donating substituents (e.g., methyl) enhance conversion .
Green Chemistry Approaches Using Aqueous Solvents
Recent advances emphasize sustainable synthesis via water-methanol solvent systems. Blundaburg Rum, a commercial methanol-water blend, has been serendipitously found to improve Sonogashira coupling yields to 16% while reducing environmental impact . This approach aligns with green chemistry principles by minimizing toxic waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Non-8-yn-1-ol can undergo oxidation reactions to form . Common oxidizing agents include and .
Reduction: The compound can be reduced to using reducing agents such as or .
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or bromine in the presence of a catalyst.
Major Products:
Oxidation: 8-Nonynoic acid.
Reduction: 8-Nonanol.
Substitution: 8-Halo-nonynes.
Scientific Research Applications
Organic Synthesis
Non-8-yn-1-ol serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions, including:
- Functional Group Transformations : The hydroxyl group can be modified to create ethers, esters, or halides.
Research into the biological properties of this compound has indicated potential applications in:
- Insect Pheromones : The compound is identified as a pheromone in certain insect species, playing a role in mating behaviors and ecological interactions .
Pharmaceutical Intermediate
The unique structure of this compound allows it to act as an intermediate in pharmaceutical synthesis. Its derivatives are being studied for potential therapeutic effects, including antimicrobial and anticancer properties.
Material Science
In material science, this compound is explored for its potential use in:
- Polymer Chemistry : The compound can be polymerized to create functional materials with specific properties.
Case Study 1: Insect Pheromone Research
A study published by Konno et al. (1996) highlighted the role of this compound as an insect pheromone. The research demonstrated its effectiveness in attracting specific insect species, which could have applications in pest control strategies .
Case Study 2: Organic Synthesis
In a comprehensive review of organic synthesis techniques, this compound was noted for its utility in synthesizing complex organic molecules through selective functionalization reactions. This capability positions it as a key reagent in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Non-8-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as cytochrome P450 , which catalyze the oxidation of the alkyne group. The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles to form addition products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
The following table summarizes critical molecular and structural differences among Non-8-yn-1-ol, its unsaturated analog 8-Nonen-1-ol, and the saturated alcohol n-Nonanol:
Key Observations :
- This compound has the lowest molecular weight due to the triple bond’s sp-hybridization, which reduces hydrogen count.
- The boiling point of this compound (212.2°C) is closer to that of saturated n-Nonanol (~214°C) than to the unsaturated 8-Nonen-1-ol (134°C). This suggests that the terminal alkyne’s linear geometry and polarizability may enhance intermolecular interactions, counteracting the reduced van der Waals forces typical of unsaturated compounds.
This compound
- Reactivity : The terminal alkyne participates in copper/nickel-catalyzed cycloadditions and alkynylation reactions. For example, it forms tetrahydropyranyl ether derivatives in >90% yield using lithium acetylide-ethylene diamine in DMSO .
- Applications : Used in synthesizing complex organic molecules, such as alkynylated pharmaceuticals and agrochemicals .
8-Nonen-1-ol
- Reactivity : The terminal alkene undergoes hydrogenation, epoxidation, or hydroboration.
- Applications : Sold by suppliers like TCI America for organic synthesis; priced at $184 for 5 g (98% purity) .
n-Nonanol
- Reactivity: As a saturated alcohol, it undergoes typical -OH reactions (e.g., esterification, oxidation to nonanoic acid).
- Applications : Used in fragrances, plasticizers, and surfactants .
Research Findings
- This compound: Demonstrated utility in nickel-catalyzed cross-couplings for synthesizing long-chain alkynols (e.g., tridec-12-yn-1-ol) .
- 8-Nonen-1-ol: Limited studies on its reactivity, but commercial availability suggests niche use in specialty syntheses .
- n-Nonanol: Extensively studied for industrial applications, including its role in biodiesel production .
Biological Activity
Non-8-yn-1-ol, an alkyne alcohol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a long carbon chain with a terminal alcohol group and a triple bond. Its structure allows for unique interactions with biological molecules, which may contribute to its biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Anticancer Potential
This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a focal point of ongoing research. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells through the activation of caspase pathways .
3. Neuroprotective Effects
Recent investigations have highlighted this compound's neuroprotective effects, particularly against oxidative stress-induced neuronal damage. Compounds derived from this compound have been shown to scavenge free radicals and reduce calcium influx in neurons, suggesting a protective role against neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:
- Hydroxyl Group : The presence of the hydroxyl group enables hydrogen bonding with biological macromolecules, enhancing its affinity for target sites.
- Triple Bond : The alkyne functionality may facilitate unique chemical reactions that alter cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.
Case Study 2: Anticancer Effects
In a laboratory setting, this compound was tested on MCF7 breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated samples compared to controls .
Data Tables
Biological Activity | Effect | Source |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Study on S. aureus and E. coli |
Anticancer | Induction of apoptosis | MCF7 breast cancer cell study |
Neuroprotective | Reduction in oxidative stress | Research on neuronal cell lines |
Q & A
Basic Research Questions
Q. What are the best practices for optimizing the synthesis of Non-8-yn-1-ol to ensure reproducibility?
- Methodology : Begin with a stepwise protocol, including stoichiometric ratios of reagents (e.g., alkynylation agents), reaction temperature control (±2°C), and inert atmosphere conditions (argon/nitrogen). Use TLC or GC-MS to monitor reaction progress. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Always report yields, purity (NMR, ≥95%), and side products .
- Data Reporting : Include detailed characterization data (e.g., H/C NMR, IR, HRMS) in the main text for novel compounds. For known intermediates, cite prior literature and provide abbreviated data in supplementary materials .
Q. How should researchers address discrepancies in spectroscopic data for this compound across different studies?
- Analysis Framework : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆ on chemical shifts), instrument calibration (e.g., 500 MHz vs. 300 MHz NMR), and sample purity. Cross-validate with independent techniques (e.g., IR for functional groups, GC-MS for molecular weight confirmation) .
- Documentation : Tabulate conflicting data (Table 1) and annotate potential sources of error (e.g., residual solvents, stereochemical impurities) .
Table 1 : Common Spectral Discrepancies in this compound Studies
Technique | Reported Value (Study A) | Reported Value (Study B) | Possible Cause |
---|---|---|---|
H NMR (δ, ppm) | 1.45 (t, J=6.5 Hz) | 1.48 (t, J=6.2 Hz) | Solvent polarity |
IR (cm⁻¹) | 3300 (C≡C-H) | 3285 (C≡C-H) | Moisture contamination |
Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactivity studies?
- Approach : Use nonlinear regression (e.g., Arrhenius equation for temperature-dependent reactions) or pseudo-first-order kinetics for excess reagent conditions. Validate models with R² values and residual plots. Report confidence intervals (95%) for rate constants .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in this compound’s catalytic transformations?
- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and intermediate energies. Compare simulated NMR chemical shifts (GIAO method) with experimental data to validate proposed pathways .
- Validation : Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways experimentally, correlating with computational predictions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Process Optimization : Implement Design of Experiments (DoE) to test variables (e.g., catalyst loading, stirring rate). Use ANOVA to identify critical factors. Include in-line PAT (Process Analytical Technology) for real-time monitoring .
- Quality Control : Establish acceptance criteria (e.g., HPLC purity ≥98%, water content ≤0.1%) and perform stability studies under accelerated conditions (40°C/75% RH) .
Q. How should conflicting bioactivity data for this compound derivatives be interpreted in structure-activity relationship (SAR) studies?
- Critical Evaluation : Assess assay conditions (e.g., cell line variability, incubation time). Use principal component analysis (PCA) to cluster compounds by physicochemical properties (logP, polar surface area) and bioactivity .
- Follow-Up : Synthesize analogs with systematic structural modifications (e.g., alkyl chain length, stereochemistry) to isolate contributing factors .
Q. Methodological Guidelines
- Data Reproducibility : Document experimental parameters (e.g., syringe pump flow rates, cooling/heating ramps) in supplementary materials. Use SI units and IUPAC nomenclature .
- Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed catalytic conditions) to guide future studies .
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprints. Use tools like SciFinder to track patent and non-English literature .
Properties
IUPAC Name |
non-8-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPLAOSDRPLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396693 | |
Record name | 8-nonyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-28-8 | |
Record name | 8-nonyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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